

exploring the physiological role of N4-Acetyl-2'-O-methylcytidine in translation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-O-methylcytidine**

Cat. No.: **B182564**

[Get Quote](#)

An In-depth Technical Guide on the Physiological Role of **N4-Acetyl-2'-O-methylcytidine** in Translation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among more than 100 known RNA modifications, N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification that plays a crucial role in modulating RNA stability and translation. While much of the functional research in eukaryotes focuses on ac4C, a related modification, **N4-Acetyl-2'-O-methylcytidine** (ac4CmC), has also been identified. This dual-modified nucleoside is primarily found in the tRNA and rRNA of thermophilic archaea, where it is thought to enhance RNA stability in extreme temperature environments[1][2].

In eukaryotes, the key functional component for regulating translation is the N4-acetylation of cytidine, catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[3][4][5][6]. This guide will explore the core physiological role of this acetylation in translation, focusing on its impact on mRNA, tRNA, and rRNA, the methodologies used to study it, and its involvement in key cellular signaling pathways. The 2'-O-methylation will be noted in its specific context, but the primary focus will remain on the N4-acetylation that is central to translation regulation in mammalian systems.

The 'Writer' of Cytidine Acetylation: NAT10

In mammals, NAT10 is the sole known acetyltransferase responsible for depositing ac4C on RNA[1][5][7]. It utilizes acetyl-CoA to catalyze the transfer of an acetyl group to the N4 position of cytidine[8]. NAT10 is primarily localized in the nucleolus, a hub for ribosome biogenesis, but it also acts on various RNA species throughout the cell[9]. Its activity is essential for a multitude of cellular processes, and its dysregulation is linked to numerous diseases, including cancer and premature aging syndromes[1][10].

The Role of ac4C in Translation: A Position-Dependent Regulator

The function of ac4C in translation is highly context-dependent, varying with its location on different types of RNA molecules.

In Messenger RNA (mRNA)

The placement of ac4C within an mRNA transcript dictates its regulatory effect. This dual functionality allows for nuanced control over protein synthesis.

- **Promoting Translation Elongation:** When located within the coding sequence (CDS), ac4C enhances translation efficiency[3][5][7][11]. The N4-acetyl group stabilizes the Watson-Crick base pairing between cytidine and guanosine, which is thought to facilitate more efficient decoding by the ribosome[11]. This modification is also linked to increased mRNA stability, protecting the transcript from degradation and leading to a longer half-life, which contributes to greater protein output[5][6][12].
- **Inhibiting Translation Initiation:** Conversely, when ac4C is present in the 5' untranslated region (5'UTR), it can inhibit translation initiation[7][11][13]. Acetylation in this region can promote initiation at upstream sequences, which competitively inhibits the use of the main start codon[11]. Furthermore, ac4C within or near the Kozak consensus sequence can directly disrupt the binding of the initiator tRNA (tRNAiMet), thereby repressing canonical translation initiation[11].

In Transfer RNA (tRNA)

In tRNA molecules, ac4C is frequently found in the anticodon loop, specifically at the wobble position (position 34)[14][15]. This modification is critical for maintaining translational fidelity. The acetyl group helps to stabilize the codon-anticodon interaction, ensuring that the correct amino acid is incorporated into the growing polypeptide chain and preventing misreading of the genetic code[12][14]. For instance, NAT10-mediated ac4C modification of tRNAs can promote the translation of specific mRNAs, such as that for the Epidermal Growth Factor Receptor (EGFR), which is enriched in codons decoded by these modified tRNAs[1][15].

In Ribosomal RNA (rRNA)

ac4C is also present in 18S rRNA, a core component of the small ribosomal subunit[16]. This modification is important for the proper processing and biogenesis of ribosomes[7]. By contributing to the structural integrity and function of the ribosome, ac4C indirectly ensures the overall accuracy and efficiency of the entire translation machinery[12].

Quantitative Data on the Impact of ac4C Modification

The effect of ac4C on gene expression can be quantified through various experimental approaches. Depletion or inhibition of the writer enzyme NAT10 allows for a comparison of translation-related metrics in ac4C-deficient versus wild-type cells.

Parameter Measured	Experimental Context	Quantitative Observation	Reference(s)
mRNA Stability	Analysis of mRNA half-lives after NAT10 ablation.	A global NAT10-dependent increase in stability was observed in the cohort of acetylated mRNAs.	[5][6]
Translation Efficiency (TE)	Ribosome profiling in wild-type vs. NAT10 knockout cells.	Acetylated transcripts in stress granules are less efficiently translated, consistent with the composition of these granules.	[9]
Stress Granule (SG) Localization	Comparison of SG-enriched transcripts in wild-type vs. NAT10 knockout HeLa cells.	In WT cells, 418 transcripts were enriched >4-fold in SGs. In NAT10 KO cells, only 55 transcripts were enriched to the same degree.	[9]
ac4C Site Density in SGs	Analysis of ac4C sites on SG-localized transcripts.	The average number of ac4C sites in SG-localized transcripts is 3.7, compared to 2.0 for the average acetylated transcript.	[9]
Differential Gene Expression	RNA-seq analysis of osteosarcoma cells treated with a NAT10 inhibitor (Remodelin).	Differentially expressed genes were defined as those with a fold change > 1.2 and a P-value < 0.05.	[17]

Protein Expression	Quantitative proteomics in acute myeloid leukemia cells after NAT10 knockdown.	Global changes in protein expression were observed, with chromatin regulators identified as key downregulated NAT10 targets.	[14][18]
--------------------	--	--	----------

Experimental Protocols for Studying ac4C

Several key technologies are employed to map ac4C sites, quantify their abundance, and determine their functional consequences on translation.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to map ac4C sites across the transcriptome[3][4][19].

Methodology:

- RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells and fragmented into smaller pieces (typically ~100-200 nucleotides)[17].
- Immunoprecipitation (IP): The fragmented RNA is incubated with a specific anti-ac4C antibody. This antibody is conjugated to magnetic beads (e.g., Protein G Dynabeads), allowing for the specific capture of RNA fragments containing the ac4C modification[3][19]. An isotype control IgG is used as a negative control[3].
- Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched, ac4C-containing RNA fragments are then eluted.
- Library Preparation and Sequencing: Sequencing libraries are constructed from the immunoprecipitated RNA and a corresponding input control (un-enriched fragmented RNA). These libraries are then subjected to high-throughput sequencing[3].

- Data Analysis: Sequencing reads are aligned to a reference genome. Regions that show a significant enrichment in the ac4C-IP sample compared to the input control are identified as ac4C peaks[17].

Ribosome Profiling (Ribo-Seq)

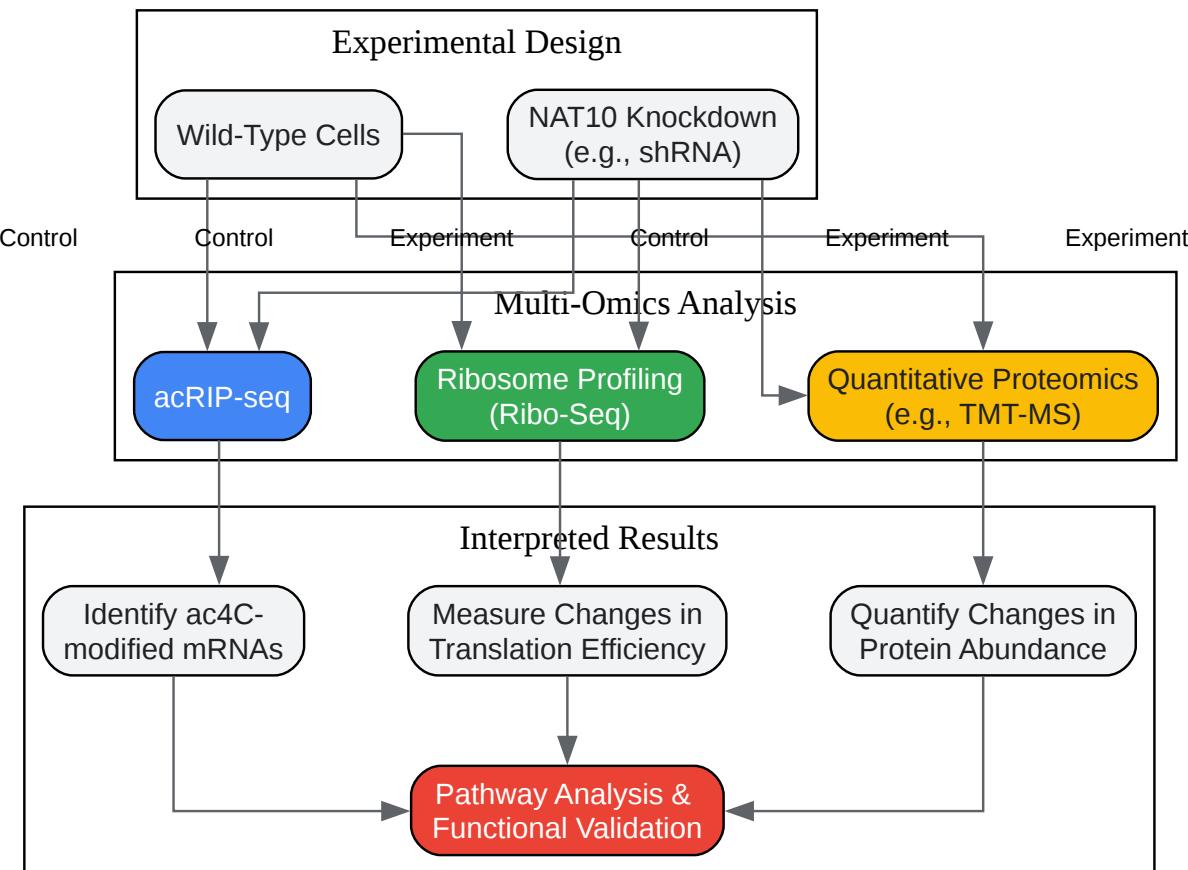
Ribo-Seq provides a snapshot of all ribosome positions on mRNA at a specific moment, allowing for the measurement of translation efficiency (TE) on a genome-wide scale[16][20][21].

Methodology:

- Translation Arrest: Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA transcripts[20].
- Nuclease Digestion: Cell lysates are treated with RNases to digest all mRNA that is not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs), which are typically ~28-30 nucleotides long[20][21].
- Ribosome Isolation: The ribosome-RPF complexes are isolated, often through ultracentrifugation or specialized kits[20].
- RPF Sequencing: The RPFs are purified and converted into a cDNA library for deep sequencing.
- Calculation of Translation Efficiency: In a parallel experiment, total mRNA levels are quantified using standard RNA-seq. TE is then calculated for each gene by normalizing the abundance of RPF reads to the abundance of total mRNA reads[16][20].

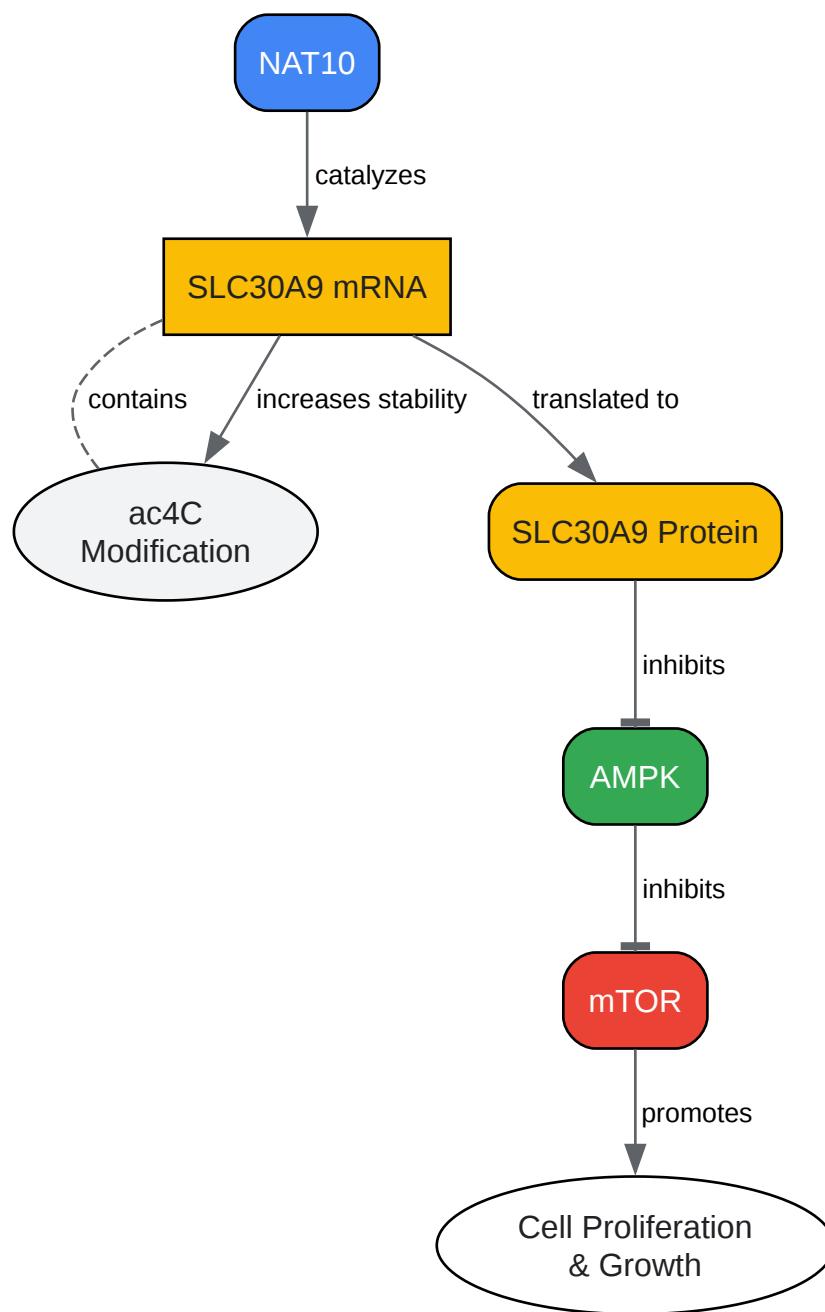
Quantitative Mass Spectrometry-based Proteomics

This technique measures the global changes in protein abundance that result from altered translation efficiency, providing a direct readout of the functional consequences of ac4C modification[14][22].

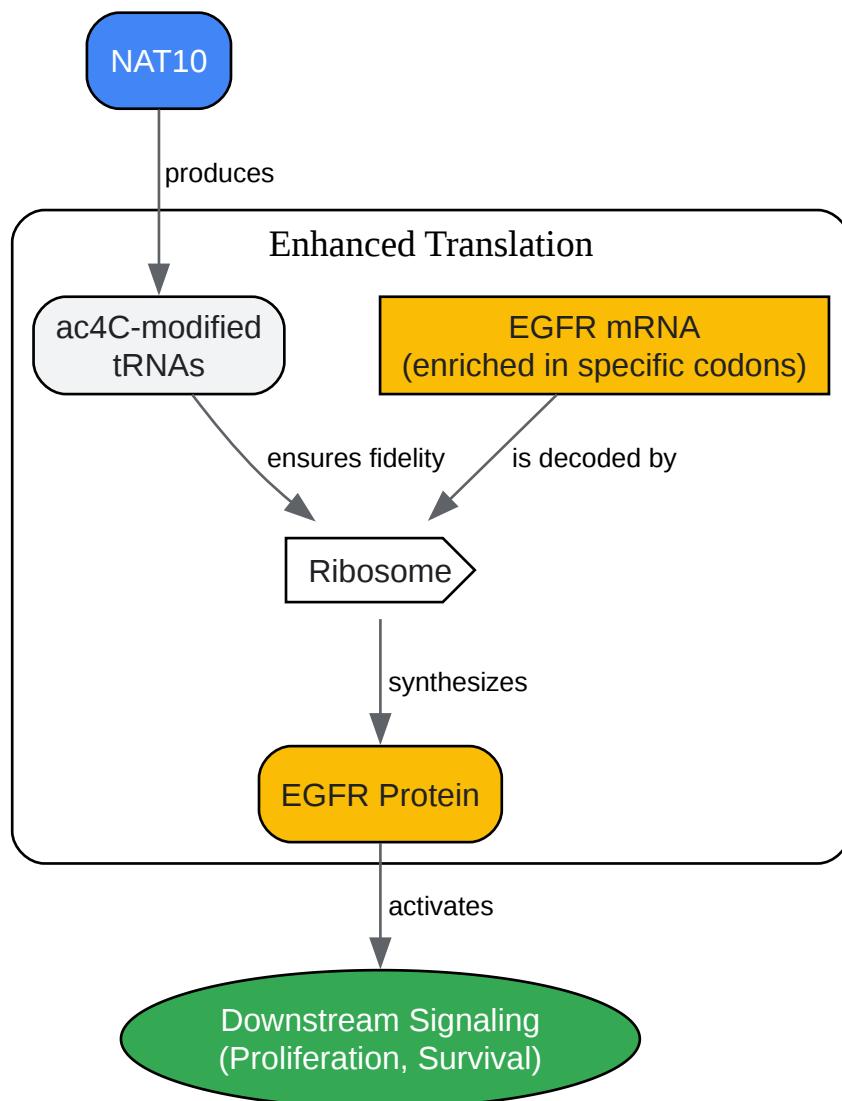

Methodology:

- Sample Preparation: Cells (e.g., wild-type vs. NAT10 knockdown) are lysed, and proteins are extracted[14].

- Protein Digestion and Labeling: Proteins are digested into peptides. For relative quantification, peptides from different samples are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT)[14].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for identification and quantification[14].
- Data Analysis: The relative abundance of each protein between samples is determined by comparing the reporter ion intensities from the TMT labels. Proteins with significantly altered abundance in NAT10-deficient cells are identified as potential downstream targets of ac4C regulation[18].


Signaling Pathways and Logical Workflows

The regulatory role of ac4C in translation extends to the modulation of complex cellular signaling pathways. Below are diagrams illustrating these relationships and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for investigating the role of ac4C in translation.

[Click to download full resolution via product page](#)

Caption: NAT10 regulates the AMPK/mTOR pathway via ac4C modification of SLC30A9 mRNA.

[Click to download full resolution via product page](#)

Caption: NAT10 promotes EGFR translation through ac4C modification of tRNAs.

Conclusion and Future Directions

N4-acetylcytidine is a vital epitranscriptomic mark that exerts precise, position-dependent control over mRNA translation. By enhancing elongation within the coding sequence and modulating initiation in the 5'UTR, ac4C provides a sophisticated mechanism for regulating protein output. Its roles in ensuring tRNA fidelity and supporting ribosome biogenesis further underscore its central importance in cellular function. The dysregulation of its writer enzyme, NAT10, in various cancers highlights the potential of targeting this pathway for therapeutic intervention^{[1][23]}. Future research will likely focus on identifying potential "erasers" and

"readers" of ac4C, further elucidating the molecular machinery that governs this modification and its downstream consequences for health and disease. The development of more sensitive, quantitative, and high-resolution mapping techniques will continue to refine our understanding of this critical layer of gene regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Acetyl-2'-O-methylcytidine | 113886-71-8 | NA08375 [biosynth.com]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAT10-mediated lipid metabolic reprogramming drives EGFR-TKI resistance in non-small cell lung cancer via ac4C-dependent mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citeab.com [citeab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyltransferase 10 facilitates tumorigenesis of diffuse large B-cell lymphoma by regulating AMPK/mTOR signalling through N4-acetylcytidine modification of SLC30A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation [bio-protocol.org]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. NAT10-mediated ac4C tRNA modification promotes EGFR mRNA translation and gefitinib resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of translatome by Ribo-Seq (Ribosome Profiling) [unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 20. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 21. Tracing Translational Footprint by Ribo-Seq: Principle, Workflow, and Applications to Understand the Mechanism of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry-based proteomics turns quantitative [pubmed.ncbi.nlm.nih.gov]
- 23. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [exploring the physiological role of N4-Acetyl-2'-O-methylcytidine in translation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182564#exploring-the-physiological-role-of-n4-acetyl-2-o-methylcytidine-in-translation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com